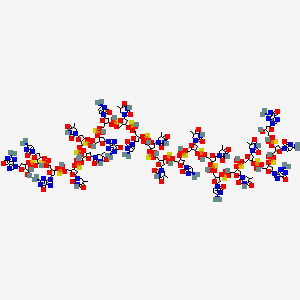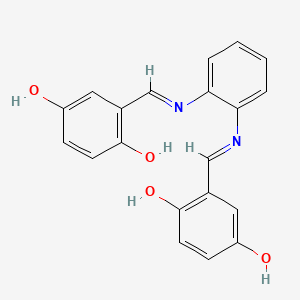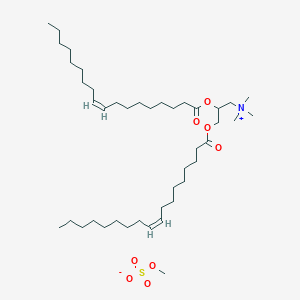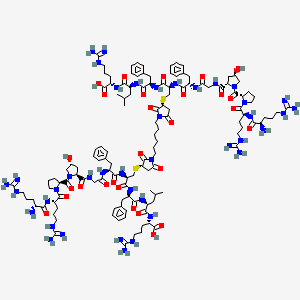![molecular formula ¹³CC₅H₁₂O₆ B1146200 D-[1-2H]甘露糖 CAS No. 115973-81-4](/img/structure/B1146200.png)
D-[1-2H]甘露糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Mannose is a type of sugar that’s related to glucose . It occurs naturally in your body and is also found in some plants in the form of starch . Several fruits and vegetables contain D-mannose, including cranberries, apples, oranges, peaches, broccoli, and green beans . It is often taken as a supplement to help treat and prevent urinary tract infections (UTIs) .
Molecular Structure Analysis
The molecular formula of D-Mannose is C6H12O6 . Its molecular weight is 180.1559 . The IUPAC Standard InChI is InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1 .Physical And Chemical Properties Analysis
The physical state of D-Mannose is solid . It appears as a crystalline powder . The molecular weight of D-Mannose is 180.1559 .科学研究应用
Prevention and Treatment of Urinary Tract Infections (UTIs)
D-Mannose has been found to be effective in the prevention and treatment of UTIs . It potentially inhibits Escherichia coli, the main causative organism of UTIs, from attaching to the urothelium and causing infection . Research suggests that supplemented D-mannose could be a promising alternative or complementary remedy especially as a prophylaxis for recurrent UTIs .
Antibiotic Resistance
The use of D-Mannose has been linked to a reduction in antibiotic resistance. For instance, in patients treated with trimethoprim-sulfamethoxazole for a month, 90% of the UTI causing Escherichia coli strains were resistant to the antibiotic, whereas in the control group, subject to cranberry juice, the incidence was 28% .
Treatment of Carbohydrate-Deficient Glycoprotein Syndrome Type 1b
D-Mannose is used for an inherited disorder called carbohydrate-deficient glycoprotein syndrome type 1b . This is a genetic defect that D-Mannose might help treat .
Prevention of Bacterial Adhesion
D-Mannose has the potential to prevent certain kinds of bacteria from sticking to the walls of the urinary tract, thereby preventing infection .
Antibiotic Screening Agent in Research on Transgenic Plants
In addition to the aforementioned physiological benefits, D-Mannose can be used as an antibiotic screening agent in research on transgenic plants .
Synthesis of Glycoproteins
D-Mannose is known to be synthesized in the body from glucose for the synthesis of glycoproteins .
作用机制
Target of Action
D-[1-2H]Mannose, also known as (2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, primarily targets uropathogenic Escherichia coli (E. coli) that invades urothelial cells and forms quiescent bacterial reservoirs . E. coli is the main causative organism in urinary tract infections (UTIs), affecting a significant proportion of adult women .
Mode of Action
D-Mannose acts by inhibiting the bacterial adhesion to the urothelium . It can inhibit the bacterial adhesion to the urothelium, thereby preventing bacterial adherence to the uroepithelial cells . The D-mannose-based inhibitors can block uropathogenic E. coli adhesion and invasion of the uroepithelial cells .
Biochemical Pathways
D-Mannose is involved in the O-mannosylation pathway for protein post-translational modification . O-Linked mannose (O-mannose) glycans are initiated by covalent linkage of mannose to the hydroxyl oxygen of a serine or threonine amino acid residue . O-Mannose may then be extended by the addition of other monosaccharides and functional groups to form a variety of glycan structures .
Pharmacokinetics
D-Mannose is rapidly absorbed and reaches the peripheral organs in about 30 minutes, then is excreted by the urinary tract .
Result of Action
The result of D-Mannose’s action is the prevention of urinary tract infections (UTIs). By inhibiting the adhesion of bacteria to the urothelium, D-mannose mimics urothelial barrier function . By binding free D-mannose in the urine rather than proteins on the vesical cell’s surface, bacteria are trapped in the urinary flow and consequently eliminated by the urinary tract .
Action Environment
The action of D-Mannose is influenced by the urinary environment. When excreted in urine, D-Mannose potentially inhibits E. coli from attaching to the urothelium and causing infection . The effectiveness of D-Mannose in reducing the risk of UTI and its recurrence has been noted in clinical evidence . The sugar content of d-mannose should be considered as it competes with glucose for the same transporter and hexokinase .
安全和危害
未来方向
There is currently little to no evidence to support or refute the use of D-mannose to prevent or treat UTIs in all populations . Despite UTIs being one of the most common adult infections and the growing global antimicrobial resistance, very few studies adequately test this alternative treatment . Future research in this field requires, in the first instance, a single adequately powered RCT comparing D-mannose with placebo .
属性
IUPAC Name |
(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QBVPYQBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-[1-2H]Mannose | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)
![Oxiranecarboxaldehyde, 3-(3-pentenyl)-, [2R-[2alpha,3beta(E)]]- (9CI)](/img/no-structure.png)


![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)




![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)